molecular formula C15H17ClN2OS B2564926 2-chloro-N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)benzamide CAS No. 942000-00-2

2-chloro-N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)benzamide

Cat. No.: B2564926
CAS No.: 942000-00-2
M. Wt: 308.82
InChI Key: ZYIGPGVKRCABEE-UHFFFAOYSA-N
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Description

2-chloro-N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)benzamide is an organic compound that features a benzamide core substituted with a chloro group at the second position and a dimethylamino-thiophene-ethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The starting material, 2-chlorobenzoic acid, is converted to 2-chlorobenzoyl chloride using thionyl chloride.

    Amidation Reaction: The 2-chlorobenzoyl chloride is then reacted with 2-(dimethylamino)-2-(thiophen-2-yl)ethylamine in the presence of a base such as triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chloro group on the benzene ring can undergo nucleophilic substitution reactions.

    Oxidation and Reduction: The thiophene ring can participate in oxidation and reduction reactions, altering its electronic properties.

    Amidation and Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Substitution: Products depend on the nucleophile used.

    Oxidation: Sulfoxides or sulfones from the thiophene ring.

    Reduction: Reduced thiophene derivatives.

    Hydrolysis: Corresponding carboxylic acid and amine.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions due to its electron-donating properties.

    Material Science: Incorporated into polymers to modify electronic properties.

Biology and Medicine

    Pharmacology: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Biochemical Research: Used as a probe to study enzyme interactions and binding affinities.

Industry

    Chemical Synthesis: Employed as an intermediate in the synthesis of more complex molecules.

    Analytical Chemistry: Utilized in the development of analytical methods for detecting specific functional groups.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-(dimethylamino

Properties

IUPAC Name

2-chloro-N-[2-(dimethylamino)-2-thiophen-2-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2OS/c1-18(2)13(14-8-5-9-20-14)10-17-15(19)11-6-3-4-7-12(11)16/h3-9,13H,10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYIGPGVKRCABEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C1=CC=CC=C1Cl)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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